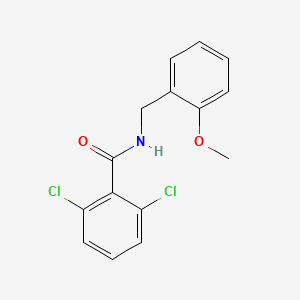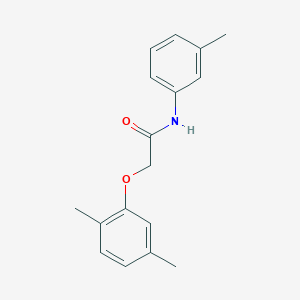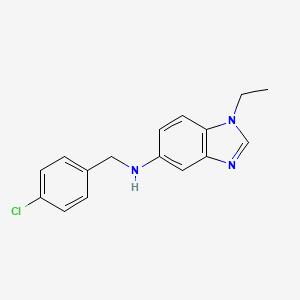
2,6-dichloro-N-(2-methoxybenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-N-(2-methoxybenzyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of benzamide and is commonly referred to as DMXAA. It has been studied extensively for its potential anti-cancer properties and has shown promising results in preclinical trials. In
科学的研究の応用
DMXAA has been extensively studied for its potential anti-cancer properties. It has shown promising results in preclinical trials as a vascular disrupting agent. It works by disrupting the blood vessels that supply nutrients to the tumor, leading to tumor cell death. DMXAA has also been studied for its potential use as an immunostimulatory agent. It activates the immune system, leading to the destruction of tumor cells by the immune system.
作用機序
DMXAA works by activating the immune system and disrupting the blood vessels that supply nutrients to the tumor. It activates the immune system by inducing the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha. These cytokines lead to the destruction of tumor cells by the immune system. DMXAA also disrupts the blood vessels that supply nutrients to the tumor by inducing the production of nitric oxide. Nitric oxide leads to the dilation of blood vessels, leading to a decrease in blood flow to the tumor.
Biochemical and Physiological Effects:
DMXAA has been shown to induce the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha. These cytokines lead to the destruction of tumor cells by the immune system. DMXAA also induces the production of nitric oxide, which leads to the dilation of blood vessels and a decrease in blood flow to the tumor. DMXAA has been shown to have a low toxicity profile and has not been associated with significant side effects in preclinical trials.
実験室実験の利点と制限
DMXAA has several advantages for lab experiments. It has a low toxicity profile and has not been associated with significant side effects in preclinical trials. It is also relatively easy to synthesize and can be obtained in large quantities. However, DMXAA has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for administration. This can complicate the experimental design and increase the variability of the results.
将来の方向性
There are several future directions for research on DMXAA. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of water-soluble derivatives of DMXAA to improve its bioavailability and reduce the need for organic solvents. Additionally, further studies are needed to determine the optimal dosage and administration route for DMXAA in clinical trials. Finally, research is needed to explore the potential use of DMXAA in combination with other anti-cancer agents to improve its efficacy.
合成法
DMXAA can be synthesized using a two-step reaction process. The first step involves the reaction of 2,6-dichlorobenzamide with 2-methoxybenzylamine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2,6-dichloro-N-(2-methoxybenzyl)benzamide. The second step involves the oxidation of the intermediate product using a mild oxidizing agent such as potassium permanganate. This results in the formation of DMXAA.
特性
IUPAC Name |
2,6-dichloro-N-[(2-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-13-8-3-2-5-10(13)9-18-15(19)14-11(16)6-4-7-12(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUWODGPNZVHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5882553.png)


![ethyl [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5882566.png)
![N-ethyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5882568.png)




![1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B5882616.png)
![2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5882620.png)
![N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5882626.png)

